molecular formula C12H19NS B13072489 4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13072489
M. Wt: 209.35 g/mol
InChI Key: ZADIUXUXLPVLTA-UHFFFAOYSA-N
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Description

4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in the ring system imparts distinct electronic characteristics, making it a valuable scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the cyclization of a suitable precursor, such as a 2-cyanothioacetamide derivative, with an appropriate electrophile under basic conditions . The reaction conditions often involve the use of a base like sodium hydroxide in ethanol, followed by purification through recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to ensure consistent reaction conditions and minimize by-products. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce any present carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the thieno[3,2-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the development of new materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases by occupying the ATP-binding site, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel bioactive molecules with potentially improved pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

4-butan-2-yl-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine

InChI

InChI=1S/C12H19NS/c1-4-9(2)12(3)10-6-8-14-11(10)5-7-13-12/h6,8-9,13H,4-5,7H2,1-3H3

InChI Key

ZADIUXUXLPVLTA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(C2=C(CCN1)SC=C2)C

Origin of Product

United States

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